molecular formula C22H21N3O2 B2455207 6-(4-methylphenyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 941930-15-0

6-(4-methylphenyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2455207
CAS No.: 941930-15-0
M. Wt: 359.429
InChI Key: SFAYWKLULGCEAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-methylphenyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylphenyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Derivative: Starting with an appropriate aniline derivative, cyclization reactions can be employed to form the quinoline ring.

    Attachment of the Oxoethyl Group: The quinoline derivative can then be reacted with an oxoethylating agent under controlled conditions to introduce the oxoethyl group.

    Formation of the Pyridazinone Ring: The final step involves the cyclization of the intermediate with a suitable reagent to form the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be employed to modify the oxoethyl group or the pyridazinone ring.

    Substitution: Various substitution reactions can be carried out on the aromatic rings to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nitrating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could lead to alcohol or amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, pyridazinone derivatives have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic effects, including anti-cancer, anti-viral, and anti-inflammatory activities.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-methylphenyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include kinases, proteases, or other enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one
  • 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-(m-tolyl)pyridazin-3(2H)-one

Uniqueness

The uniqueness of 6-(4-methylphenyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(4-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-16-8-10-17(11-9-16)19-12-13-21(26)25(23-19)15-22(27)24-14-4-6-18-5-2-3-7-20(18)24/h2-3,5,7-13H,4,6,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAYWKLULGCEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.